Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1234616-14-8
VCID: VC0090555
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=NNC2=C1N=CC=C2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

CAS No.: 1234616-14-8

Cat. No.: VC0090555

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate - 1234616-14-8

Specification

CAS No. 1234616-14-8
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key AVYQUJPXOZPFCU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1N=CC=C2

Introduction

Chemical Structure and Identification

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is characterized by a fused ring system consisting of a pyrazole and pyridine, with an ethyl carboxylate group at the 3-position. This structural arrangement contributes to its chemical versatility and pharmaceutical relevance.

Chemical Identifiers

The compound is precisely identified through various chemical nomenclature systems and identifiers, which are essential for scientific communication and database referencing.

ParameterValue
CAS Number1234616-14-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
IUPAC Nameethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)
InChIKeyAVYQUJPXOZPFCU-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NNC2=C1N=CC=C2

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is crucial for its handling, storage, and application in research and industrial settings.

PropertyValue
Physical StateNot specified in available data
Boiling Point369 °C at 760 mmHg
Density1.34 g/cm³
Flash Point176.971 °C
SolubilityNot specified in available data

These physical properties influence the compound's behavior in chemical reactions and formulations, making them essential parameters for researchers and manufacturers working with this compound.

Synthesis Methods

The synthesis of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate has been accomplished through several methodologies, each with specific advantages and applications.

Patent Synthesis Approach

A notable synthesis method was described in the Chinese patent CN102911174A, which details an efficient approach to preparing Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate and its 6-bromo derivative. This method employs an intermediate (designated as compound V) and sodium nitrite as key reagents under acidic conditions.

The synthetic process involves:

  • Reaction of compound V with sodium nitrite in a molar ratio of 1.0:1.0 to 1.0:2.0

  • Temperature control between -5°C and 0°C

  • Use of dilute sulfuric acid or dilute hydrochloric acid as the reaction medium

This method offers several advantages:

  • Mild reaction conditions

  • Operational simplicity

  • Straightforward post-processing

  • High yield (greater than 90%)

Modern Synthetic Approaches

Recent research has developed more sophisticated methodologies for synthesizing pyrazolo[4,3-b]pyridines, including Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate. One particularly efficient method utilizes readily available 2-chloro-3-nitropyridines as starting materials.

This approach involves:

  • A sequence of SNAr (nucleophilic aromatic substitution) reactions

  • Modified Japp–Klingemann reactions

  • One-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation

Researchers observed an interesting C-N migration of the acetyl group during these syntheses and have proposed mechanistic explanations based on isolated intermediates and NMR studies. These modern methods provide operational simplicity while increasing efficiency, making them valuable for both research and industrial applications.

Applications in Research and Development

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate has found various applications, particularly in pharmaceutical research and development.

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. By inhibiting specific kinases, researchers aim to develop targeted therapies with potentially fewer side effects than traditional treatments.

The versatile structure of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate allows for modifications at various positions, enabling the creation of diverse derivatives with potentially different selectivity profiles against kinase targets.

Organic Synthesis Applications

Beyond pharmaceutical applications, Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate serves as a valuable building block in organic synthesis. Its heterocyclic structure, containing multiple reactive sites, makes it useful for creating complex molecules through various transformations.

The compound's reactivity profile includes:

  • Opportunities for functionalization at the pyrazole N-H position

  • Potential for substitution reactions on the pyridine ring

  • Modifications of the ester functionality

These characteristics enhance its utility as a versatile scaffold in the development of novel compounds for diverse applications.

Hazard CategoryDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305 P351 P338

These hazard statements indicate that the compound is:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The precautionary statements recommend:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Recent Research Developments

Scientific interest in pyrazolopyridine derivatives, including Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate, continues to grow, leading to new insights and applications.

Synthesis Innovations

Recent advancements in synthetic methodologies have focused on developing more efficient routes to pyrazolo[4,3-b]pyridines. These innovations include:

  • Development of milder nucleophilic bases like DABCO and secondary amines to avoid side reactions

  • Optimization of reaction conditions to improve yields and selectivity

  • Implementation of one-pot procedures to reduce the number of isolation and purification steps

These methodological improvements have made Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate and related compounds more accessible to researchers, potentially accelerating discovery in related fields.

Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of pyrazolo[4,3-b]pyridines has been a focus of recent research. Studies have shown that the intramolecular nucleophilic substitution of the nitro group (SNAr) with anions of hydrazones plays a crucial role in forming the pyrazole ring.

Researchers have also investigated an unusual rearrangement involving C-N migration of acetyl groups during synthesis. This mechanistic insight has been supported by isolating reaction intermediates and performing detailed NMR experiments, contributing to a deeper understanding of heterocyclic chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator